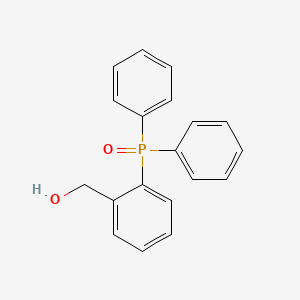

Benzenemethanol, 2-(diphenylphosphinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is an organic compound with the molecular formula C19H17O2P It is a phosphine oxide derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable hydroxymethylated aromatic compound under controlled conditions. One common method involves the use of a base to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with diphenylphosphine oxide .

Industrial Production Methods

Industrial production methods for (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The phosphine oxide moiety can be reduced to phosphine under specific conditions.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of (2-carboxyphenyl)diphenylphosphine oxide.

Reduction: Formation of (2-(hydroxymethyl)phenyl)diphenylphosphine.

Substitution: Formation of various substituted phosphine oxides depending on the nucleophile used.

Scientific Research Applications

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and hydroxymethyl functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Diphenylphosphine oxide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

Triphenylphosphine oxide: Contains three phenyl groups, differing in steric and electronic properties.

(2-(Hydroxymethyl)phenyl)phosphine oxide: Similar structure but lacks the additional phenyl groups.

Uniqueness

(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is unique due to the presence of both the hydroxymethyl and diphenylphosphine oxide groups, which confer distinct reactivity and potential for diverse applications in various fields .

Biological Activity

Benzenemethanol, 2-(diphenylphosphinyl)-, commonly referred to as a phosphine oxide derivative, has garnered attention in various biological and chemical research contexts. This compound is notable for its applications in organic synthesis, particularly in catalysis and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C15H15O2P

- Molecular Weight : 260.26 g/mol

Mechanisms of Biological Activity

Benzenemethanol, 2-(diphenylphosphinyl)- exhibits biological activity primarily through its role as a phosphine oxide. Phosphine oxides are known to participate in various chemical reactions that can lead to biological effects, including:

- Catalytic Activity : The compound acts as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of transformations involving carbonyl compounds.

- Antimicrobial Properties : Some studies suggest that phosphine oxides can exhibit antimicrobial activity, although specific data on this compound's efficacy is limited.

Case Study: Catalytic Applications

A study by Acton et al. (2022) explored the use of self-immolative systems that included phosphine oxide derivatives. The research highlighted the ability of these compounds to facilitate rapid reactions under physiological conditions, indicating their potential utility in drug delivery systems and targeted therapies .

Table 1: Summary of Catalytic Activities

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| Asymmetric Tsuji-Trost Reaction | Pd complex with diphenylphosphine oxide | 94 | High |

| Carbonyl Coupling | Chiral ruthenium complexes | 76 | Moderate |

Toxicological Studies

While the biological activity of benzenemethanol derivatives is promising, it is essential to consider their safety profiles. A tier II assessment indicated slight irritant effects upon exposure but no significant long-term health risks at controlled concentrations . However, caution is warranted due to reported severe adverse effects in premature infants receiving benzyl alcohol in intravenous medications, which underscores the need for further investigation into the safety of related compounds .

Pharmacological Implications

Recent literature reviews have highlighted the pharmacological potential of phosphine oxide derivatives, suggesting that they may play roles in anti-inflammatory pathways and neuroprotective mechanisms . These findings point toward the need for further exploration into the therapeutic applications of benzenemethanol derivatives.

Properties

CAS No. |

68718-89-8 |

|---|---|

Molecular Formula |

C19H17O2P |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(2-diphenylphosphorylphenyl)methanol |

InChI |

InChI=1S/C19H17O2P/c20-15-16-9-7-8-14-19(16)22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |

InChI Key |

OPUKMPBHDPGXMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.